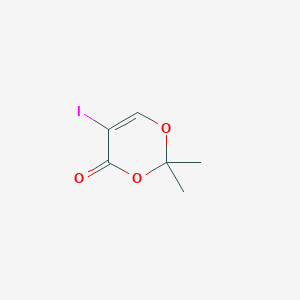![molecular formula C10H15ClO3 B14326635 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane CAS No. 97321-38-5](/img/structure/B14326635.png)
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a dioxolane ring and a bicycloheptane structure makes it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane typically involves the formation of the dioxolane ring followed by the construction of the bicyclic system. One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as distillation and crystallization are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Cyclopropanation: The bicyclic structure can be formed through the Simmons-Smith reaction, which involves the reaction of an organozinc carbenoid with an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Cyclopropanation: The Simmons-Smith reaction typically uses diiodomethane and a zinc-copper couple.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while cyclopropanation results in the formation of the bicyclic structure.
Aplicaciones Científicas De Investigación
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. In the context of its application as an inhibitor of the PI3K-AKT-mTOR pathway, the compound binds to the active site of the enzymes involved, thereby blocking their activity and inhibiting the signaling pathway . This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Bicyclo[4.1.0]heptane: A compound with a similar bicyclic structure but lacking the dioxolane ring.
Uniqueness
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane is unique due to the combination of the dioxolane ring and the bicyclic heptane structure. This dual functionality provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
97321-38-5 |
|---|---|
Fórmula molecular |
C10H15ClO3 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
3-[4-(chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H15ClO3/c11-4-7-5-12-10(13-7)6-1-2-8-9(3-6)14-8/h6-10H,1-5H2 |
Clave InChI |
NBDKOJSGJIGOBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)CC1C3OCC(O3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



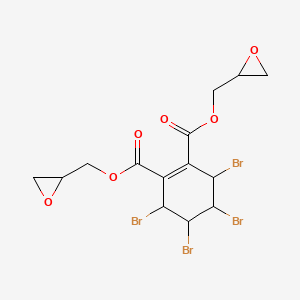
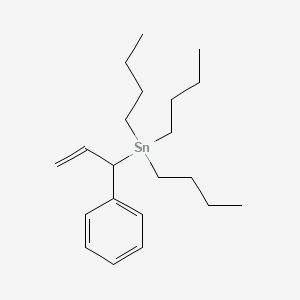
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
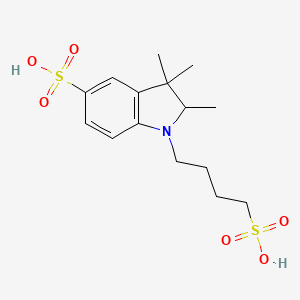
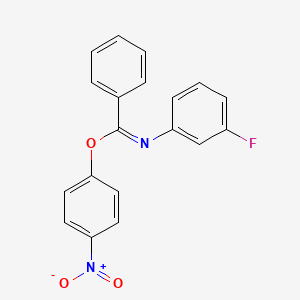
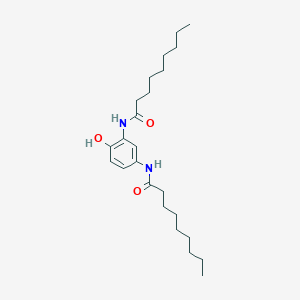

![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
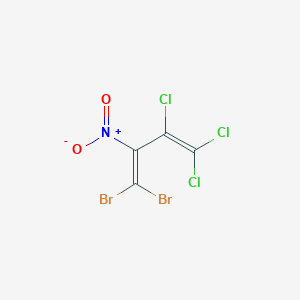
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)

